N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide
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Overview
Description
“N-(7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butyramide” is a chemical compound with diverse applications in scientific research. Its unique structure offers opportunities for studying and developing novel pharmaceuticals, agrochemicals, and materials for various industries. The molecular formula is C10H11N3O2S, with an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, including “N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide”, involves various synthetic approaches . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The molecular structure of “this compound” consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring .Chemical Reactions Analysis
The chemical properties of thiazolo[3,2-a]pyrimidines are influenced by their active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The amino substitution of compounds could lead to an amino conjugation effect of the cyclic α,β-unsaturated ketone of 5H-thiazolo[3,2-a]pyrimidin-5-ones .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The synthesis of pyrimidine derivatives, including those similar to N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide, has been reported with a focus on their antimicrobial properties. Farag et al. (2009) described the utility of related pyrimidine compounds in synthesizing new heterocyclic derivatives with moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, Khobragade et al. (2010) prepared pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, which exhibited significant antimicrobial activity (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Anticancer Applications
The exploration of pyrimidine derivatives extends to their anticancer potential. Sayed et al. (2019) designed, synthesized, and conducted molecular docking studies of thiazolyl-pyrazole derivatives, showing promising binding affinities against the epidermal growth factor receptor kinase (EGFR), with certain compounds exhibiting activities close to standard drugs in cytotoxicity assays against human liver carcinoma cell lines (Sayed, Gomha, Abdelrazek, Farghaly, Hassan, & Metz, 2019).
Novel Synthetic Approaches and Derivatives
Efficient synthetic methodologies for creating pyrimidine derivatives have been developed, leveraging the core structure for various applications. Safaei et al. (2012) reported a novel, simple, and efficient method for synthesizing pyrazolo[3,4-d]pyrimidine-6(7H)-thione derivatives, showcasing the versatility of pyrimidine-based compounds in chemical synthesis (Safaei, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2012).
Future Directions
Thiazolo[3,2-a]pyrimidines, including “N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide”, have huge synthetic potential and are promising scaffolds for the design of new medicines . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This opens new possibilities for their further modification through reactions with electrophiles .
Mechanism of Action
Target of Action
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide, also known as N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}butanamide, is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known to be promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may affect multiple biochemical pathways related to these biological processes.
Result of Action
Given the known biological activities of thiazolo[3,2-a]pyrimidines , it can be inferred that this compound may have potential antitumor, antibacterial, and anti-inflammatory effects.
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-3-4-8(15)13-9-7(2)12-11-14(10(9)16)5-6-17-11/h5-6H,3-4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLYDALRMHKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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